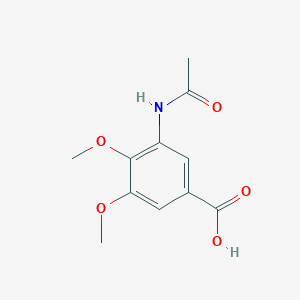

3-Acetamido-4,5-dimethoxybenzoic acid

Overview

Description

Scientific Research Applications

Polymerization and Material Science

The synthesis and characterization of pure isomers of iodoacetamidotetramethylrhodamine involved the use of acetamido acids, which are closely related to 3-acetamido-4,5-dimethoxybenzoic acid, showcasing its potential in the development of novel compounds with specific spectroscopic properties. This research highlights the role of such acetamido derivatives in the synthesis of dyes and fluorescent markers, which are crucial in various scientific and industrial applications, including biological imaging and material science (Corrie & Craik, 1994).

Enzymatic Catalysis and Biochemistry

In the field of enzymatic catalysis and biochemistry, the study on medium effects in antibody-catalyzed reactions presented a model where an antibody against a derivative of 2-acetamido-1,5-napthalenedisulfonate, which shares functional group similarity with 3-acetamido-4,5-dimethoxybenzoic acid, effectively catalyzes a specific biochemical reaction. This research demonstrates the importance of such compounds in understanding the microenvironmental effects on enzymatic reactions and could inform the design of biomimetic catalysts and therapeutic agents (Lewis et al., 1991).

Antioxidant and Anti-inflammatory Research

The study on the anti-sickling, analgesic, and anti-inflammatory properties of related dimethoxybenzoic acid compounds underscores the potential therapeutic applications of 3-acetamido-4,5-dimethoxybenzoic acid derivatives. These compounds were found to significantly inhibit the polymerization of hemoglobin S and reduce inflammation, suggesting their value in managing conditions such as sickle cell disease. This research opens avenues for exploring 3-acetamido-4,5-dimethoxybenzoic acid derivatives in the development of novel anti-inflammatory and analgesic drugs (Gamaniel et al., 2000).

Antifungal Applications

The antifungal activity of dimethoxybenzoic acid derivatives against postharvest pathogens of strawberry fruits illustrates the potential agricultural applications of 3-acetamido-4,5-dimethoxybenzoic acid. Such compounds could be developed into safe and effective antifungal agents to protect fruits and vegetables from decay, contributing to food preservation and reducing postharvest losses (Lattanzio et al., 1996).

Photoreactive Protective Groups in Chemistry

The primary photoreactions of the 3',5'-dimethoxybenzoin cage, related to 3-acetamido-4,5-dimethoxybenzoic acid, have been studied for their potential as photoremovable protecting groups. This research is crucial for the development of light-responsive materials and the controlled release of compounds in various chemical and biological processes (Boudebous et al., 2007).

Safety And Hazards

properties

IUPAC Name |

3-acetamido-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-6(13)12-8-4-7(11(14)15)5-9(16-2)10(8)17-3/h4-5H,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQXYLHJHBKEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

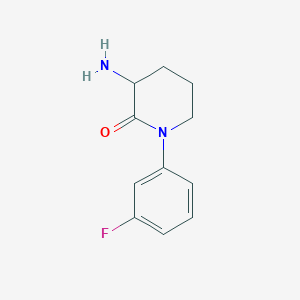

CC(=O)NC1=C(C(=CC(=C1)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-4,5-dimethoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)

![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)

![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)

![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)

![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)